molecular formula C7H9N3O3 B1390135 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid CAS No. 21346-54-3

2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid

Cat. No.: B1390135
CAS No.: 21346-54-3
M. Wt: 183.16 g/mol
InChI Key: SWTXJWVAOSHUAU-UHFFFAOYSA-N
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Description

2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid typically involves the reaction of 4-amino-5-(hydroxymethyl)pyrimidine with a suitable acetic acid derivative. One common method includes the use of acetic anhydride as a reagent under controlled temperature conditions to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of 2-(4-carboxy-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid.

    Reduction: Formation of 2-(4-amino-5-(hydroxymethyl)pyrimidin-2-yl)ethylamine.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: Studied for its potential role in biochemical pathways and as a precursor for nucleotide analogs.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-5-hydroxymethyl-2-methylpyrimidine: Similar structure but with a methyl group instead of an acetic acid moiety.

    4-Amino-5-methyl-2-hydroxypyridine: Contains a pyridine ring instead of a pyrimidine ring.

Uniqueness

2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid is unique due to the presence of both the hydroxymethyl and acetic acid functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other pyrimidine derivatives, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[4-amino-5-(hydroxymethyl)pyrimidin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c8-7-4(3-11)2-9-5(10-7)1-6(12)13/h2,11H,1,3H2,(H,12,13)(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTXJWVAOSHUAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)CC(=O)O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid
Reactant of Route 2
2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid
Reactant of Route 3
2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid
Reactant of Route 4
2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid
Reactant of Route 5
2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid
Reactant of Route 6
2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid

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